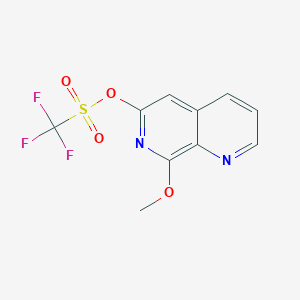

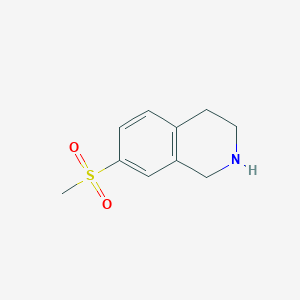

4-((Methylsulfonyl)methyl)piperidine

Übersicht

Beschreibung

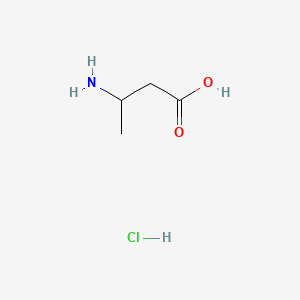

“4-((Methylsulfonyl)methyl)piperidine” is an organic compound with the chemical formula C6H13NO2S . It is a colorless to pale yellow liquid . This compound is used as an intermediate in organic synthesis and is commonly used in the synthesis of various compounds in pharmaceuticals and pesticides . It can also be used as a crosslinking agent for polymers .

Synthesis Analysis

The synthesis of “4-((Methylsulfonyl)methyl)piperidine” involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of “4-((Methylsulfonyl)methyl)piperidine” is C6H13NO2S . The average mass is 163.238 Da and the monoisotopic mass is 163.066696 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((Methylsulfonyl)methyl)piperidine” include a density of 1.18±0.1 g/cm3 (Predicted), a boiling point of 336.9±31.0 °C (Predicted), and a flash point of 157.557°C . It has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.496 .

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Biological Activities

A study by Karaman et al. (2016) highlights the synthesis of two novel series of sulfonyl hydrazone containing piperidine derivatives. These compounds were synthesized by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. The synthesized compounds showed significant antioxidant capacity and anticholinesterase activity, indicating potential medicinal chemistry applications (Karaman et al., 2016).

Metal Complexes and Products Derived from Piperidine Derivatives

Nath et al. (2016) explored the synthesis of metal complexes and products derived from 4-methyl-piperidine-carbodithioate. This study revealed interesting structural features, thermal analyses, redox behavior, and fluorescence properties of the synthesized compounds, offering insights into potential applications in materials science and catalysis (Nath et al., 2016).

Synthesis and Evaluation as Membrane-bound Phospholipase A2 Inhibitors

Research by Oinuma et al. (1991) focused on the synthesis and evaluation of substituted benzenesulfonamides as novel potent inhibitors of membrane-bound phospholipase A2. This study presented compounds with significant inhibitory activity, highlighting potential therapeutic applications for cardiovascular diseases (Oinuma et al., 1991).

Corrosion Inhibition of Iron

Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives to predict their efficiency as corrosion inhibitors of iron. This research provides valuable insights into the design of new corrosion inhibitors for industrial applications (Kaya et al., 2016).

Antimicrobial Activity against Tomato Plant Pathogens

Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. This study suggests the potential of these compounds in agricultural applications to protect crops from bacterial and fungal infections (Vinaya et al., 2009).

Safety and Hazards

“4-((Methylsulfonyl)methyl)piperidine” may be irritating to the eyes and skin, so appropriate personal protective measures should be taken during use, such as wearing protective glasses and gloves . When storing and handling this compound, avoid contact with strong oxidants and high temperatures to prevent dangerous situations .

Zukünftige Richtungen

Piperidines, including “4-((Methylsulfonyl)methyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-(methylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYCYNNJLVQISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Methylsulfonyl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;2-[bis[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]acetic acid;hydrogen sulfate](/img/structure/B1646983.png)